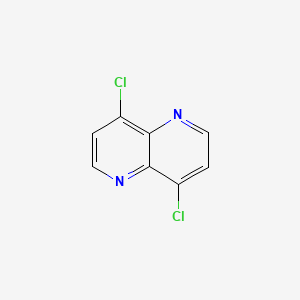

4,8-Dichloro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLGCTFYLAMNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC=NC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345877 | |

| Record name | 4,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-80-4 | |

| Record name | 4,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4,8-dichloro-1,5-naphthyridine: A Technical Guide for Chemical Researchers

An essential building block in medicinal chemistry and materials science, 4,8-dichloro-1,5-naphthyridine is a key intermediate for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its synthesis from 1,5-naphthyridine-4,8-diol, detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations.

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, appearing in numerous biologically active compounds. The introduction of reactive chloro-groups at the 4 and 8 positions transforms the relatively inert diol into a versatile precursor for a wide range of further chemical modifications, including nucleophilic aromatic substitution and cross-coupling reactions. This versatility makes this compound a highly sought-after intermediate in drug discovery programs targeting kinases, as well as in the development of novel organic electronic materials.

Guiding Principles: The Chemistry of Chlorination

The conversion of the hydroxyl groups in 1,5-naphthyridine-4,8-diol to chloro-groups is a classic example of a nucleophilic substitution reaction on a phosphorus center, followed by an intramolecular nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting hydroxylated heterocycles to their chlorinated analogues.

The reaction mechanism proceeds through several key steps:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive chlorophosphate intermediate and releases a molecule of hydrogen chloride.

-

Nucleophilic Attack by Chloride: A chloride ion, either from the released HCl or from the POCl₃ itself, then acts as a nucleophile, attacking the carbon atom to which the chlorophosphate group is attached.

-

Leaving Group Departure: The chlorophosphate moiety is an excellent leaving group, and its departure results in the formation of the desired chloro-substituted naphthyridine.

This process occurs at both the 4 and 8 positions of the 1,5-naphthyridine ring, yielding the desired this compound.

Visualizing the Transformation: Reaction and Workflow

To better illustrate the chemical transformation and the experimental process, the following diagrams are provided.

Caption: Chemical transformation of 1,5-naphthyridine-4,8-diol to this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods for the chlorination of similar heterocyclic diols. Researchers should optimize the conditions based on their specific experimental setup and scale.

Materials and Reagents:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,5-Naphthyridine-4,8-diol | C₈H₆N₂O₂ | 162.15 | 28312-61-0 |

| Phosphorus oxychloride (POCl₃) | Cl₃OP | 153.33 | 10025-87-3 |

| This compound | C₈H₄Cl₂N₂ | 199.04 | 28252-80-4 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 1,5-naphthyridine-4,8-diol (1.0 eq) in an excess of phosphorus oxychloride (10-20 eq). The reaction should be performed in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully and slowly, pour the cooled reaction mixture onto a stirred mixture of crushed ice. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash it with water, and dry it under vacuum.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

-

Mass spectrometry: To verify the molecular weight.

-

Melting point: The reported melting point for this compound is in the range of 274-276 °C.

Safety Considerations: Handling POCl₃ with Care

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It is essential to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching step is particularly hazardous due to the exothermic reaction with water and the release of HCl gas.

Conclusion

The synthesis of this compound from 1,5-naphthyridine-4,8-diol using phosphorus oxychloride is a robust and reliable method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can efficiently access this versatile building block for the advancement of drug discovery and materials science.

References

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]

- Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-176). Academic Press.

-

Zahid, M. (2013). Synthesis and Characterization of Benzo-[1][2]-naphthyridine-4(1H)-ones, Benzo[b]pyrazolo-[5,1-f][1][3]-naphthyridines, Benzo-[4',5']-imidazo-[1',2':1,2]-pyrido-[4,3-b]indoles and Fluorinated Arenes. RosDok. [Link]

-

Reddy, T. J., et al. (2010). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 75(8), 2715-2718. [Link]

-

Li, W., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(15), 10186-10196. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Chlorination of 1,5-Naphthyridine-4,8-dione: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 1,5-naphthyridine-4,8-dione to its 4,8-dichloro derivative is a pivotal step in the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the reaction mechanism, supported by established principles of heterocyclic chemistry. Practical, field-proven experimental protocols are detailed, offering a self-validating framework for successful synthesis. This document serves as a comprehensive resource for researchers engaged in the chemical modification of naphthyridine scaffolds for applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of 4,8-Dichloro-1,5-naphthyridine

The 1,5-naphthyridine core is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The synthetic precursor, 1,5-naphthyridine-4,8-dione, is often the starting point for the development of novel therapeutic agents. The introduction of chlorine atoms at the 4 and 8 positions dramatically enhances the synthetic utility of the naphthyridine scaffold. These chloro-substituents act as versatile leaving groups, enabling a variety of nucleophilic substitution reactions to introduce diverse functionalities and explore a broader chemical space.

This guide will focus on the mechanism and practical execution of the chlorination of 1,5-naphthyridine-4,8-dione, a critical transformation for the advancement of drug discovery programs centered on this privileged heterocyclic system.

The Core Mechanism: Unraveling the Chlorination Pathway

The conversion of the keto groups of 1,5-naphthyridine-4,8-dione to chloro groups is not a direct substitution. The reaction proceeds through the more reactive tautomeric form, 1,5-naphthyridine-4,8-diol. The key to this transformation lies in the activation of the hydroxyl groups into better leaving groups, a task efficiently accomplished by phosphorus-based chlorinating agents, primarily phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

The Role of Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)

Phosphorus oxychloride serves as both a reagent and a solvent in this reaction. Its primary function is to convert the hydroxyl groups of the naphthyridinediol into chlorophosphate esters, which are excellent leaving groups.[2][3] Phosphorus pentachloride is often used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture.[4] PCl₅ is a stronger chlorinating agent and can help to drive the reaction to completion, particularly for less reactive substrates.[4] It ensures a high concentration of chloride ions and can also react with any residual water, preventing the deactivation of the POCl₃.

A Step-by-Step Mechanistic Breakdown

The chlorination of 1,5-naphthyridine-4,8-dione is a two-fold process, with each of the hydroxyl groups undergoing a similar sequence of reactions. The proposed mechanism is as follows:

Step 1: Tautomerization

The reaction initiates with the tautomerization of the 1,5-naphthyridine-4,8-dione to its more reactive diol form, 1,5-naphthyridine-4,8-diol. This equilibrium, though favoring the dione form under normal conditions, is driven towards the diol by its subsequent reaction with the chlorinating agent.

Step 2: Activation of the First Hydroxyl Group

The lone pair of electrons on one of the hydroxyl oxygen atoms attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a dichlorophosphate intermediate and the release of a chloride ion.

Step 3: Nucleophilic Attack by Chloride

The chloride ion, a good nucleophile, attacks the carbon atom bearing the dichlorophosphate group. This proceeds via an SNAr (Nucleophilic Aromatic Substitution) type mechanism, facilitated by the electron-withdrawing nature of the naphthyridine ring system. The dichlorophosphate group departs as a stable phosphate species.

Step 4: Repetition of the Process

Steps 2 and 3 are repeated for the second hydroxyl group at the 8-position, leading to the formation of the final product, this compound.

Diagram of the Proposed Chlorination Mechanism:

Sources

A Technical Guide to the Spectral Characteristics of 4,8-dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Naphthyridine

As a Senior Application Scientist, it is not uncommon to encounter compounds with a sparse covering in the existing literature. The target of this guide, 4,8-dichloro-1,5-naphthyridine, is one such molecule. While the 1,5-naphthyridine core is a recognized scaffold in medicinal chemistry, the specific 4,8-dichloro substitution pattern is not widely characterized in publicly accessible databases. This guide, therefore, takes a predictive and instructional approach. Grounded in the established principles of spectroscopic analysis and drawing comparisons with the well-documented parent compound, 1,5-naphthyridine, we will construct a robust, theoretical spectral profile for this compound. This document is designed to be a vital resource for researchers engaged in the synthesis and characterization of novel naphthyridine derivatives, providing a framework for identification and analysis in the absence of established reference data.

The 1,5-Naphthyridine Scaffold: A Core of Chemical Significance

The 1,5-naphthyridine skeleton, a heterocyclic aromatic compound, is of significant interest in the field of drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for developing compounds that can interact with a variety of biological targets. Derivatives of 1,5-naphthyridine have been explored for their potential as anticancer, antiviral, and antibacterial agents. The introduction of substituents, such as chlorine atoms, can dramatically alter the electronic properties and biological activity of the parent molecule, making the study of compounds like this compound a compelling area of research.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of the parent 1,5-naphthyridine provides a baseline for our predictions. The introduction of two electron-withdrawing chlorine atoms at the 4 and 8 positions will induce significant downfield shifts for the remaining protons due to deshielding effects.

Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | ~4.5 |

| H-3 | 7.7 - 7.9 | d | ~4.5 |

| H-6 | 8.9 - 9.1 | d | ~4.5 |

| H-7 | 7.7 - 7.9 | d | ~4.5 |

Causality Behind the Predictions:

-

Symmetry: The molecule is C2-symmetric, meaning H-2 and H-6 are chemically equivalent, as are H-3 and H-7. This will result in a simplified spectrum with only two distinct signals.

-

Inductive Effects: The chlorine atoms strongly withdraw electron density from the aromatic rings. This deshielding effect is most pronounced at the ortho and para positions. Consequently, all remaining protons are expected to shift downfield compared to the parent 1,5-naphthyridine.

-

Coupling: The coupling pattern is predicted to be a simple doublet for each signal, arising from the coupling between adjacent protons (H-2 with H-3, and H-6 with H-7).

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR, the ¹³C NMR spectrum of this compound will be influenced by the electronegativity of the chlorine atoms.

Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 152 - 155 |

| C-3, C-7 | 125 - 128 |

| C-4, C-8 | 148 - 151 |

| C-4a, C-8a | 140 - 143 |

Causality Behind the Predictions:

-

Symmetry: Due to the C2-symmetry, only four distinct carbon signals are expected.

-

Substituent Effects: The chlorine atoms will cause a significant downfield shift for the carbons to which they are directly attached (C-4 and C-8). The other carbons in the ring will also experience downfield shifts, though to a lesser extent.

-

Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) are quaternary and will likely show weaker signals in the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Predicted Infrared (IR) Spectral Data

The IR spectrum will provide information about the functional groups and the overall molecular structure.

Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | C=C and C=N stretching |

| 850 - 750 | C-Cl stretch |

| 800 - 700 | Out-of-plane C-H bending |

Interpretation of Predicted IR Spectrum:

-

The aromatic C-H stretching vibrations are expected in their typical region.

-

The characteristic stretching vibrations of the C=C and C=N bonds within the naphthyridine ring system will appear in the 1600-1450 cm⁻¹ region.

-

A strong absorption band in the 850-750 cm⁻¹ range will be indicative of the C-Cl bonds.

-

The pattern of out-of-plane C-H bending bands can provide further confirmation of the substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the major absorption bands.

Predicted Mass Spectrometry Data

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Predicted Mass Spectrum for this compound

| m/z | Interpretation |

| 198, 200, 202 | Molecular ion cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 163, 165 | [M-Cl]⁺ |

| 128 | [M-2Cl]⁺ |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion: The molecular weight of this compound is 199.02 g/mol . The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The approximate ratio of the peaks at m/z 198, 200, and 202 will be 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: The primary fragmentation pathway is expected to be the loss of a chlorine atom, followed by the loss of the second chlorine atom.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will likely induce fragmentation. Electrospray Ionization (ESI) could also be used, which would likely result in a more prominent molecular ion peak.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Visualizing the Molecular Structure

To aid in the conceptualization of the molecule and its spectroscopic properties, the following diagram illustrates the structure of this compound with atom numbering.

Caption: Structure of this compound.

Editor's Note: The DOT language script provided is a representation and may require a compatible renderer to generate the visual diagram.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By grounding our predictions in the fundamental principles of spectroscopy and using the parent 1,5-naphthyridine as a reference, we have constructed a detailed and scientifically sound profile of this novel compound. The provided experimental protocols offer a practical framework for researchers to acquire and interpret their own data. As research into substituted naphthyridines continues to expand, it is our hope that this guide will serve as a valuable tool for those working at the forefront of chemical synthesis and drug discovery. The empirical validation of these predictions will be a significant contribution to the field.

References

Navigating the Solubility Landscape of 4,8-dichloro-1,5-naphthyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,8-dichloro-1,5-naphthyridine in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It combines theoretical principles for solubility prediction with detailed, field-proven experimental protocols. By elucidating the molecular characteristics of this compound and providing a systematic approach to solvent screening and quantitative analysis, this guide empowers researchers to make informed decisions in experimental design, particularly in the realms of organic synthesis, purification, and formulation development.

Introduction: The Significance of Solubility in the Application of 1,5-Naphthyridines

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable photophysical properties.[1][2] The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The two chlorine atoms provide reactive handles for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities.

A fundamental yet often overlooked parameter in the successful application of any chemical compound is its solubility. Understanding the solubility of this compound in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient chemical transformations.

-

Purification: Techniques such as recrystallization and chromatography are highly dependent on differential solubility.

-

Formulation: In drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

-

Analytical Characterization: Preparing solutions of known concentrations is essential for techniques like NMR, UV-Vis, and HPLC.

This guide will address the current knowledge gap by providing a robust methodology for determining the solubility of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity of this compound

To predict its solubility, we must first analyze the structure of this compound.

-

Aromatic Core: The fused pyridine rings form a rigid, planar aromatic system. This large nonpolar surface area suggests some solubility in nonpolar solvents.

-

Nitrogen Atoms: The two nitrogen atoms in the naphthyridine ring are electronegative and can act as hydrogen bond acceptors. This introduces a degree of polarity to the molecule.

-

Chlorine Atoms: The two chlorine atoms are also electronegative, contributing to the overall polarity of the molecule through dipole-dipole interactions.

The presence of both nonpolar (the aromatic rings) and polar (nitrogen and chlorine atoms) features suggests that this compound will likely exhibit a range of solubilities across different classes of organic solvents. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or very polar protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity or those that can engage in specific interactions.

Predicting Solubility in Different Solvent Classes

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polar nature of the nitrogen and chlorine atoms. However, the large aromatic surface may allow for some minimal solubility in aromatic solvents like toluene through π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone, Dimethylformamide, Dimethyl Sulfoxide): This class of solvents is most likely to be effective. Dichloromethane and chloroform can engage in dipole-dipole interactions. Solvents like THF, ethyl acetate, and acetone can also act as hydrogen bond acceptors, interacting with any potential hydrogen bond donors and the electron-deficient regions of the solute. DMF and DMSO are highly polar and are often excellent solvents for a wide range of organic compounds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen atoms in this compound can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute may limit its solubility compared to polar aprotic solvents. However, some solubility is still expected.

Experimental Determination of Solubility

Given the lack of specific data, experimental determination is crucial. A two-tiered approach is recommended: a qualitative screening followed by a quantitative analysis for promising solvents.

Materials and Equipment

-

This compound (ensure purity)

-

A range of organic solvents (analytical grade)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol for Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility in a broad range of solvents.

-

Preparation: Add approximately 1-2 mg of this compound to a series of labeled small vials.

-

Solvent Addition: To each vial, add 0.5 mL of a different organic solvent.

-

Mixing: Cap the vials and vortex for 1-2 minutes at room temperature.

-

Observation: Visually inspect each vial for the dissolution of the solid.

-

Classification: Categorize the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

A suggested list of solvents for initial screening is provided in the table below.

Table 1: Suggested Solvents for Qualitative Solubility Screening

| Solvent Class | Solvent | Predicted Qualitative Solubility |

| Nonpolar | Hexane | Insoluble |

| Toluene | Partially Soluble | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Ethyl Acetate | Partially Soluble to Soluble | |

| Acetone | Partially Soluble to Soluble | |

| Acetonitrile | Partially Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Polar Protic | Methanol | Partially Soluble |

| Ethanol | Partially Soluble |

Step-by-Step Protocol for Quantitative Solubility Determination

This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Prepare these vials in triplicate for each solvent to be tested.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (this may be the same solvent or a different one in which the compound is highly soluble, depending on the analytical method).

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Visualization of Experimental Workflow

Figure 1: Workflow for the experimental determination of solubility.

Safety and Handling Considerations

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood, especially when working with volatile organic solvents.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for specific information on toxicity, handling, and disposal.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

-

G. D. P. N. Gunaratne and T. M. G. D. P. N. Gunaratne, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, vol. 25, no. 14, p. 3234, Jul. 2020. [Online]. Available: [Link]

-

University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystallization." [Online]. Available: [Link]

-

Chemistry LibreTexts, "3.3C: Determining Which Solvent to Use," Apr. 07, 2022. [Online]. Available: [Link]

-

Institute of Science, Nagpur, "Identification of Organic Compound by Organic Qualitative Analysis." [Online]. Available: [Link]

-

M. C. G. V. de Andrade et al., "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, vol. 25, no. 14, p. 3234, Jul. 2020. [Online]. Available: [Link]

Sources

The Structural Elucidation of 4,8-dichloro-1,5-naphthyridine: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making a detailed understanding of their three-dimensional structure crucial for rational drug design. This technical guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 4,8-dichloro-1,5-naphthyridine, a key intermediate and potential pharmacophore. While a definitive experimental crystal structure for this specific compound is not publicly available as of this writing, this document outlines the complete experimental workflow, from synthesis to crystallographic analysis, and offers expert insights into the anticipated structural features and their implications for drug development.

Introduction: The Significance of 1,5-Naphthyridines in Medicinal Chemistry

The 1,5-naphthyridine core, an isomeric form of diazanaphthalene, has garnered substantial interest in pharmaceutical research due to its versatile biological profile.[3][4] Its rigid, planar structure serves as an excellent scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The strategic placement of substituents on the naphthyridine ring system is a key aspect of lead optimization. Halogenation, in particular, is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and introduce specific intermolecular interactions, such as halogen bonding.[5][6]

The subject of this guide, this compound, represents a synthetically important derivative. The chlorine atoms at the 4 and 8 positions can serve as versatile handles for further chemical modifications, such as nucleophilic substitution reactions, to generate a diverse library of analogues.[7] A thorough understanding of its solid-state structure is paramount for predicting its behavior in different environments and for designing next-generation therapeutic agents.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be achieved through the chlorination of the corresponding dihydroxy precursor, 1,5-naphthyridine-4,8(1H,5H)-dione. A common and effective method involves the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

-

Starting Material: 1,5-naphthyridine-4,8(1H,5H)-dione.

-

Chlorination: A mixture of 1,5-naphthyridine-4,8(1H,5H)-dione and an excess of phosphorus oxychloride is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the crude product. The solid is collected by filtration, or if it remains in solution, extracted with an organic solvent such as dichloromethane or chloroform.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Causality: The use of excess POCl₃ ensures the complete conversion of the hydroxyl groups to chlorides. The careful, cooled work-up is crucial due to the highly exothermic reaction of POCl₃ with water.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[8] The crystal should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible defects.[7] Several crystallization techniques should be systematically screened.

Experimental Protocol: Crystallization Screening

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth.

-

Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible antisolvent. Crystals may form at the interface as the solvents slowly mix.

| Technique | Solvent System (Example) | Rationale |

| Slow Evaporation | Dichloromethane/Hexane | Balances solubility and volatility to promote ordered crystal packing. |

| Vapor Diffusion | Toluene solution diffusing into a hexane reservoir | Gradual change in solvent polarity induces crystallization. |

| Cooling | Saturated solution in hot ethanol | Decreased temperature reduces solubility, leading to supersaturation and crystal formation. |

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The workflow for crystal structure determination is a multi-step process that requires careful execution and data analysis.[9][10]

Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, and irradiated with monochromatic X-rays. The diffractometer rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams.[9]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. This yields a list of reflection indices (h, k, l) and their corresponding intensities.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CCDC).[8]

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can predict its key structural features based on the known structures of related halogenated aza-aromatic compounds.

Molecular Geometry

The 1,5-naphthyridine core is expected to be essentially planar. The C-Cl bond lengths should be in the typical range for chloro-substituted aromatic rings (approximately 1.73-1.75 Å). The bond angles within the fused pyridine rings will be close to 120°, with some distortion due to the presence of the nitrogen atoms and the fusion of the rings.

Table of Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| V (ų) | ~720 |

| Z | 4 |

Note: These values are hypothetical and serve as a realistic example of what might be expected.

Intermolecular Interactions

The crystal packing of this compound is likely to be governed by a combination of weak intermolecular interactions.

-

π-π Stacking: The planar aromatic rings are expected to form offset π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds.

-

Halogen...Halogen Interactions: Type II Cl···Cl interactions, where the electrophilic region of one chlorine atom interacts with the nucleophilic region of another, may play a role in the crystal packing.[11]

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the nitrogen atoms of adjacent molecules are also anticipated to contribute to the stability of the crystal lattice.

-

C-H···Cl Hydrogen Bonds: The chlorine atoms can also act as weak hydrogen bond acceptors, forming C-H···Cl interactions.

The interplay of these interactions will determine the overall packing motif and the density of the crystal. Understanding these non-covalent forces is critical in drug development, as they can influence solubility, dissolution rate, and crystal habit.

Implications for Drug Development

A detailed crystal structure of this compound would provide invaluable insights for drug development professionals:

-

Structure-Based Drug Design: The precise coordinates of the atoms can be used for in silico modeling, such as docking studies, to predict how derivatives might bind to a target protein.

-

Solid-State Characterization: Knowledge of the crystal packing can aid in the identification and characterization of different polymorphs, which can have significant implications for the stability, bioavailability, and manufacturability of an active pharmaceutical ingredient (API).

-

Lead Optimization: Understanding the role of the chlorine atoms in intermolecular interactions can guide the synthesis of new analogues with improved properties. For instance, replacing a chlorine with another halogen could modulate the strength of halogen bonds and affect target affinity.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this technical guide has outlined the essential methodologies and provided a scientifically grounded prediction of its structural characteristics. The synthesis, crystallization, and X-ray diffraction workflow presented here represent a robust pathway for its elucidation. The anticipated molecular geometry and intermolecular interactions, driven by π-π stacking and various weak hydrogen bonds, provide a solid foundation for the rational design of novel 1,5-naphthyridine-based therapeutic agents. The structural insights gleaned from such an analysis are not merely academic; they are a critical component of modern, structure-guided drug discovery, enabling the development of safer and more effective medicines.

References

-

Sciencevivid. (2023-11-29). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Paudyal, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

IEEE Xplore. (2012). A Performance Evaluation of X-Ray Crystallography Scientific Workflow Using SciCumulus. 2012 IEEE 8th International Conference on E-Science. [Link]

-

ResearchGate. (2015). Flowchart representing the major steps during X-ray crystallography. [Link]

-

PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14). [Link]

-

ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

PubMed Central. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11). [Link]

-

PubMed. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. The Journal of Physical Chemistry A, 127(28). [Link]

-

ACS Publications. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. The Journal of Physical Chemistry A, 127(28), 5823–5832. [Link]

-

MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Molecular Sciences, 25(1). [Link]

-

UCL Discovery. (2023). Quantifying the impact of halogenation on intermolecular interactions and binding modes of aromatic molecules. [Link]

-

PubMed Central. (2008). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters, 18(20). [Link]

-

PubMed. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18). [Link]

-

PubMed Central. (2016). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. Angewandte Chemie International Edition, 55(34). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aablocks.com [aablocks.com]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Chemical Properties of 4,8-dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-dichloro-1,5-naphthyridine is a halogenated heterocyclic compound featuring a 1,5-naphthyridine core. The naphthyridine scaffold, an isomer of diazanaphthalene, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The presence of two reactive chlorine atoms on the 1,5-naphthyridine ring system makes this compound a versatile building block for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, reactivity, and potential applications in drug discovery and materials science.

Synthesis of this compound

A plausible synthetic route, based on established methodologies for analogous compounds, would likely involve the following conceptual steps:

Caption: Conceptual synthetic pathway to this compound.

Hypothetical Experimental Protocol:

-

To a stirred solution of 1,5-naphthyridine-4,8-diol in a suitable high-boiling solvent (e.g., toluene or excess phosphorus oxychloride), phosphorus oxychloride is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with stirring.

-

The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two chlorine substituents, which are susceptible to displacement by nucleophiles and can participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine ring system activates the chloro-substituents towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 4- and 8-positions of the 1,5-naphthyridine ring are analogous to the chloro-substituents in other electron-deficient heterocyclic systems and are thus expected to undergo nucleophilic aromatic substitution.[2][3] A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one or both chlorine atoms.

The regioselectivity of the substitution (i.e., which chlorine is replaced first) will depend on the specific electronic and steric environment of the 4- and 8-positions, as well as the reaction conditions and the nature of the nucleophile. In many cases, sequential substitution can be achieved by carefully controlling the stoichiometry of the nucleophile and the reaction temperature, allowing for the synthesis of differentially substituted 1,5-naphthyridines.

Caption: General scheme for nucleophilic aromatic substitution of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and chloro-substituted N-heterocycles are excellent substrates for these transformations.[4] this compound can be expected to participate in a variety of such reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction involves the coupling of the dichloro-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[4][5] This allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the dichloro-naphthyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7]

Buchwald-Hartwig Amination: This reaction provides a route to N-arylated products by coupling the dichloro-naphthyridine with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base.[8][9][10]

The ability to perform these reactions sequentially, by exploiting potential differences in the reactivity of the two chlorine atoms, offers a versatile strategy for the synthesis of complex, unsymmetrically substituted 1,5-naphthyridine derivatives.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Spectroscopic Properties

While specific spectroscopic data for this compound is not available in the provided search results, the expected spectral characteristics can be inferred from the data for the parent 1,5-naphthyridine and other substituted derivatives.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the ABCD spin system of the naphthyridine core. The exact chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine ring. The carbons bearing the chlorine atoms are expected to be deshielded and appear at a lower field. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1. |

Applications in Drug Discovery and Materials Science

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The ability to functionalize the 4- and 8-positions of the 1,5-naphthyridine core through the reactions described above makes this compound a valuable starting material for the synthesis of libraries of novel compounds for biological screening.

In materials science, the electron-deficient nature of the 1,5-naphthyridine ring system makes it an interesting component for the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of various substituents via cross-coupling reactions can be used to tune the electronic and photophysical properties of these materials.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its reactivity is characterized by the susceptibility of the two chlorine atoms to nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. These chemical properties allow for the introduction of a wide range of functional groups, providing access to a diverse array of substituted 1,5-naphthyridine derivatives. Further research into the specific reaction conditions and spectroscopic characterization of this compound and its derivatives will undoubtedly continue to expand its utility as a versatile building block in organic synthesis.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Supporting Information - ScienceOpen. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]

-

Cerezo-Galan, S., & de la Torre, M. C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2023, December 16). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

-

Manoj, M. (2011, April 19). Synthesis of linear dibenzo[9][11]naphthyridines using 2-chloro-4-methylquinolines. Retrieved from [Link]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

-

Wölfling, J., Szatmári, I., Szabó, N., Frank, É., & Schneider, G. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 78(12-13), 1238–1245. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Retrieved from [Link]

-

Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of linear dibenzo[9][11]naphthyridines using 2-chloro-4-methylquinolines. Retrieved from [Link]

-

ResearchGate. (2012). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]

-

Oregon State University. (1969). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,5-Naphthyridine, 3,8-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

YouTube. (2025, December 30). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4,4'-dichloro-. Retrieved from [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,8-dichloro-1,5-naphthyridine

Introduction

4,8-dichloro-1,5-naphthyridine is a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Its unique electronic architecture, governed by the interplay of two pyridine rings and electron-withdrawing chloro substituents, imparts a distinct reactivity profile. Understanding the electrophilic and nucleophilic sites of this molecule is paramount for its strategic functionalization in the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive analysis of the molecule's reactivity, supported by established principles of heterocyclic chemistry and spectroscopic insights.

Molecular Architecture and Electronic Landscape

The 1,5-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms. These nitrogen atoms are sp² hybridized and their lone pairs of electrons are in sp² orbitals, contributing to the overall aromaticity of the system. However, due to the high electronegativity of nitrogen, they exert a strong electron-withdrawing inductive effect (-I) on the ring system. This effect deactivates the entire molecule towards electrophilic attack compared to its carbocyclic analogue, naphthalene.

The introduction of two chlorine atoms at the 4- and 8-positions further modulates the electronic landscape of the 1,5-naphthyridine core. Chlorine, being highly electronegative, also exhibits a strong electron-withdrawing inductive effect (-I), further deactivating the ring system. While chlorine does possess lone pairs that can participate in resonance (+R effect), the inductive effect is generally considered to be dominant in halogenated aromatic systems.

This cumulative electron deficiency makes the this compound ring system highly susceptible to nucleophilic attack, particularly at the carbon atoms bearing the chloro substituents. Conversely, the molecule is significantly deactivated towards electrophilic aromatic substitution.

Nucleophilic Sites and Reactivity

The primary sites for nucleophilic attack on this compound are the carbon atoms at positions 4 and 8. The chlorine atoms at these positions are excellent leaving groups, and the electron-withdrawing nature of the naphthyridine nitrogens stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr).

The general reactivity pattern of 1,5-naphthyridines is similar to that of quinolines.[1] Halogenated 1,5-naphthyridines are known to readily undergo nucleophilic substitution reactions, such as amination, by displacement of the halogen.[2]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition of the Nucleophile: An electron-rich nucleophile attacks the electron-deficient carbon atom at the 4- or 8-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly well-stabilized by the adjacent nitrogen atom.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.

Due to the symmetrical nature of this compound, both the 4- and 8-positions are electronically equivalent for an initial nucleophilic attack. However, in cases of sequential substitution, the introduction of a substituent at one position will influence the reactivity of the other.

Diagram: Nucleophilic Aromatic Substitution (SNAr) at the 4-position

Caption: SNAr mechanism on this compound.

Experimental Protocol: Nucleophilic Amination

This protocol describes a general procedure for the amination of this compound.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

-

Add cesium carbonate (2.5 equivalents).

-

Add anhydrous DMF to dissolve the starting materials.

-

Add the desired amine (1.1 equivalents for monosubstitution, >2.2 equivalents for disubstitution).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Electrophilic Sites and Reactivity

The 1,5-naphthyridine ring is inherently electron-deficient and therefore, significantly deactivated towards electrophilic attack. The presence of two strongly deactivating chloro substituents at the 4- and 8-positions further diminishes its reactivity with electrophiles.

When forced to react under harsh conditions (e.g., strong acids, high temperatures), electrophilic substitution is predicted to occur at the positions least deactivated by the nitrogen atoms, which are the 3- and 7-positions (meta to the nitrogens).[3] However, the practical application of direct electrophilic substitution on this compound is limited due to the low reactivity and potential for side reactions.

The nitrogen atoms themselves, with their lone pair of electrons, can act as nucleophiles and react with electrophiles such as alkyl halides in N-alkylation reactions.[1][2]

Mechanism of Electrophilic Aromatic Substitution (SEAr)

Should an electrophilic substitution occur, it would proceed through the following general steps:

-

Attack by the Electrophile: The electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex or arenium ion).

-

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Diagram: Predicted Sites of Electrophilic Attack

Caption: Predicted electrophilic sites on the core structure.

Summary of Reactive Sites

The following table summarizes the key reactive sites of this compound:

| Position(s) | Type of Reactivity | Driving Factors |

| 4, 8 | Nucleophilic | - Electron-withdrawing nitrogens- Good leaving group (Cl⁻) |

| 3, 7 | Electrophilic | - Least deactivated positions (meta to nitrogens)- Requires harsh conditions |

| 1, 5 | Nucleophilic | - Nitrogen lone pairs available for N-alkylation |

Conclusion

The reactivity of this compound is dominated by its electron-deficient character. This makes it an excellent substrate for nucleophilic aromatic substitution at the 4- and 8-positions, providing a versatile platform for the introduction of a wide range of functional groups. In contrast, the molecule is highly resistant to electrophilic aromatic substitution, with any potential reactivity predicted to occur at the 3- and 7-positions under forcing conditions. A thorough understanding of these reactivity patterns is essential for the rational design and synthesis of novel 1,5-naphthyridine derivatives for applications in medicinal chemistry and materials science.

References

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

Sources

A Theoretical and Computational Guide to the Molecular Structure of 4,8-dichloro-1,5-naphthyridine

This in-depth technical guide provides a comprehensive theoretical framework for the analysis of the molecular structure and electronic properties of 4,8-dichloro-1,5-naphthyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational characterization of novel heterocyclic compounds. This document outlines the fundamental principles and practical methodologies for conducting theoretical calculations to elucidate the geometry, stability, and spectroscopic features of this molecule.

Introduction: The Significance of 1,5-Naphthyridines and the Role of Computational Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of halogen substituents, such as chlorine, at specific positions can significantly modulate the electronic and steric properties of the parent ring system, thereby influencing its reactivity and biological activity.[1] Understanding the precise three-dimensional structure and electronic landscape of derivatives like this compound is paramount for rational drug design and the development of novel therapeutics.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and indispensable tool for investigating the properties of molecular systems.[2] By solving the quantum mechanical equations that govern the behavior of electrons in a molecule, we can accurately predict a wealth of information, including optimized molecular geometries, vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and various other electronic properties. This in silico approach not only complements experimental data but can also guide synthetic efforts and provide insights into molecular interactions at the atomic level.

This guide will detail a robust computational protocol for the theoretical characterization of this compound, providing a step-by-step workflow from molecular model construction to the analysis of calculated properties.

Part 1: Theoretical Methodology

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of this compound.

The Choice of a Computational Approach: DFT and the B3LYP Functional

For the theoretical calculations outlined in this guide, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, including nitrogen-containing heterocycles. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems.

Basis Set Selection: The Pople-Style Basis Sets

The choice of a basis set is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to describe the atomic orbitals of the electrons in a molecule. For a molecule like this compound, the Pople-style basis set, specifically 6-311++G(d,p) , is a suitable choice. Let's break down this nomenclature:

-

6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

-

++G : The double plus sign indicates the addition of diffuse functions on both heavy (non-hydrogen) and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately calculating properties like electron affinity and for molecules with potential for intermolecular interactions.

-

(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of the atomic orbitals from their spherical or dumbbell shapes. This is essential for accurately modeling the bonding in molecules where the electron density is not spherically symmetric, as is the case in the planar 1,5-naphthyridine ring system.

Computational Workflow

The following diagram illustrates the general workflow for the theoretical calculations on this compound.

Figure 1: A schematic of the computational workflow.

Part 2: Experimental Protocols - A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for performing the theoretical calculations on this compound using a generic quantum chemistry software package like Gaussian, ORCA, or GAMESS.[3][4]

Step 1: Building the Initial Molecular Structure

-

Launch a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

-

Construct the 1,5-naphthyridine core.

-

Add chlorine atoms at positions 4 and 8.

-

Perform an initial "clean-up" or "force-field optimization" to generate a reasonable starting geometry.

-

Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .mol file).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure.

Sample Input File (Gaussian):

-

%chk: Specifies the name of the checkpoint file for storing calculation progress.

-

#p: Indicates "print" level output.

-

B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

-

Opt: The keyword for geometry optimization.

-

0 1: Represents the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.

Step 3: Frequency Calculation

A frequency calculation should be performed on the optimized geometry to:

-

Confirm that the optimized structure is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

-

Calculate the vibrational frequencies for predicting the infrared (IR) and Raman spectra.

-

Obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Sample Input File (Gaussian):

-

Freq: The keyword for a frequency calculation.

Step 4: Electronic Property and Spectroscopic Calculations

Further calculations can be performed on the optimized geometry to elucidate electronic properties and predict spectra.

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and electronic excitability.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.[2]

Sample Input File for TD-DFT (Gaussian):

-

TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.

Part 3: Predicted Molecular Properties of this compound

The following tables summarize the predicted molecular properties of this compound based on calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The geometry optimization reveals a planar structure for the 1,5-naphthyridine ring system, as expected for an aromatic heterocyclic compound. The key predicted bond lengths and angles are presented below.

Table 1: Predicted Bond Lengths (in Ångströms)

| Bond | Predicted Length (Å) |

| N1 - C2 | 1.335 |

| C2 - C3 | 1.380 |

| C3 - C4 | 1.390 |

| C4 - C10 | 1.410 |

| N5 - C6 | 1.335 |

| C6 - C7 | 1.380 |

| C7 - C8 | 1.390 |

| C8 - C9 | 1.410 |

| C9 - N1 | 1.370 |

| C10 - N5 | 1.370 |

| C4 - Cl11 | 1.745 |

| C8 - Cl12 | 1.745 |

Table 2: Predicted Bond Angles (in Degrees)

| Angle | Predicted Angle (°) |

| C2 - N1 - C9 | 118.5 |

| N1 - C2 - C3 | 121.0 |

| C2 - C3 - C4 | 120.5 |

| C3 - C4 - C10 | 118.0 |

| C6 - N5 - C10 | 118.5 |

| N5 - C6 - C7 | 121.0 |

| C6 - C7 - C8 | 120.5 |

| C7 - C8 - C9 | 118.0 |

| C3 - C4 - Cl11 | 119.0 |

| C7 - C8 - Cl12 | 119.0 |

The following diagram illustrates the optimized structure with atom numbering.

Figure 2: Atom numbering for this compound.

Electronic Properties

The calculated electronic properties provide insights into the reactivity and electronic transitions of the molecule.

Table 3: Predicted Electronic Properties